molecular formula C9H16O B12109413 Non-2-en-4-one CAS No. 27743-70-0

Non-2-en-4-one

Cat. No.: B12109413
CAS No.: 27743-70-0
M. Wt: 140.22 g/mol
InChI Key: WTAYWTBOEQYGOG-QPJJXVBHSA-N
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Description

Non-2-en-4-one, also known as 2-Nonen-4-one, is an organic compound with the molecular formula C₉H₁₆O. It is a member of the ketone family and is characterized by a nine-carbon chain with a double bond between the second and third carbon atoms and a ketone functional group at the fourth carbon. This compound is known for its distinct odor and is used in various applications, including as a flavoring agent and in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Non-2-en-4-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of hexanal with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the enone structure.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Non-2-en-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound typically yields alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products Formed

    Oxidation: Nonanoic acid or other carboxylic acids.

    Reduction: 2-Nonen-4-ol or other alcohols.

    Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.

Scientific Research Applications

Non-2-en-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: this compound is used in the flavor and fragrance industry due to its distinct odor.

Mechanism of Action

The mechanism of action of Non-2-en-4-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo enzymatic transformations, leading to the formation of biologically active metabolites. The specific pathways and targets depend on the context of its use and the biological system involved.

Comparison with Similar Compounds

Non-2-en-4-one can be compared with other similar compounds, such as:

    2-Nonanone: Lacks the double bond present in this compound, resulting in different reactivity and applications.

    4-Nonen-2-one: Has the double bond and ketone group at different positions, leading to variations in chemical behavior.

    2-Nonenal: Contains an aldehyde group instead of a ketone, affecting its reactivity and biological activity.

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

27743-70-0

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(E)-non-2-en-4-one

InChI

InChI=1S/C9H16O/c1-3-5-6-8-9(10)7-4-2/h4,7H,3,5-6,8H2,1-2H3/b7-4+

InChI Key

WTAYWTBOEQYGOG-QPJJXVBHSA-N

Isomeric SMILES

CCCCCC(=O)/C=C/C

Canonical SMILES

CCCCCC(=O)C=CC

density

0.855-0.859

physical_description

Clear colourless or pale yellow liquid;  Fruity aroma

solubility

Sparingly soluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Origin of Product

United States

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